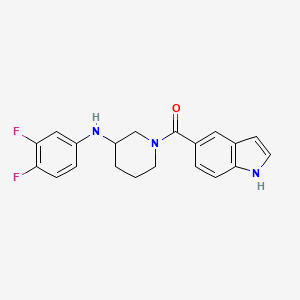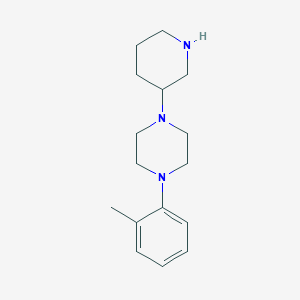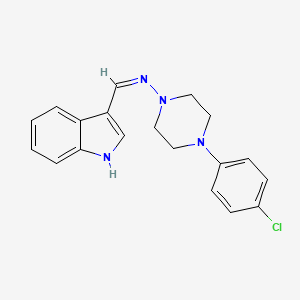
N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine, also known as DFP-10917, is a novel small molecule inhibitor that has shown great potential in the field of cancer research. This compound was first synthesized in 2010 by a team of researchers at the University of Illinois, and since then, it has been the subject of numerous scientific studies.
作用机制
The mechanism of action of N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine involves the inhibition of a specific protein kinase known as PAK4. This kinase plays a critical role in the regulation of cell growth and survival, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting PAK4, N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine in lab experiments is its high potency and specificity for PAK4. This makes it an ideal tool for studying the role of this kinase in cancer development and progression. However, one limitation of using N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine is its relatively short half-life, which may require frequent dosing in in vivo studies.
未来方向
There are several potential future directions for the study of N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine. One area of research is the development of more potent and selective inhibitors of PAK4, which may have even greater anticancer effects. Additionally, researchers may explore the use of N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its anticancer effects. Finally, the development of new animal models that better mimic human cancer may provide a more accurate assessment of the therapeutic potential of N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine.
合成方法
The synthesis of N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine involves several steps, including the reaction of 3,4-difluoroaniline with 1H-indole-5-carboxylic acid, followed by the addition of piperidine and the use of a coupling reagent to form the final product. This method has been optimized to produce high yields of pure N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine, making it an efficient and reliable process for large-scale production.
科学研究应用
N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine has been extensively studied for its potential as a cancer therapeutic agent. In vitro studies have shown that this compound is highly effective at inhibiting the growth and proliferation of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. Additionally, N-(3,4-difluorophenyl)-1-(1H-indol-5-ylcarbonyl)-3-piperidinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.
属性
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O/c21-17-5-4-15(11-18(17)22)24-16-2-1-9-25(12-16)20(26)14-3-6-19-13(10-14)7-8-23-19/h3-8,10-11,16,23-24H,1-2,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGQBAHLDWXBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide](/img/structure/B6113397.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B6113406.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6113410.png)
![3-chloro-5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6113416.png)


![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1H-pyrazol-5-ylmethyl)butanamide](/img/structure/B6113444.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6113447.png)
![2-(2-biphenylyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6113453.png)
![1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6113467.png)
![5-(2-butyl-1H-imidazol-4-yl)-1-(1-methyl-4-piperidinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6113475.png)
![[1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6113478.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B6113481.png)